An In-depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-Ethylbenzisoxazolium tetrafluoroborate is a reactive heterocyclic salt with significant potential in organic synthesis, particularly as a coupling reagent. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its established and potential applications. Drawing on direct evidence where available and making logical inferences from the well-established chemistry of related benzisoxazolium salts and peptide coupling reagents, this document serves as a technical resource for researchers looking to leverage the unique reactivity of this compound.
Introduction: The Chemistry and Significance of N-Ethylbenzisoxazolium Salts
N-Ethylbenzisoxazolium tetrafluoroborate, identified by its CAS number 4611-62-5, belongs to the class of N-alkylated benzisoxazolium salts. These compounds are characterized by a fused benzene and isoxazole ring system, with a quaternary nitrogen atom that renders the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in organic synthesis.
The primary interest in N-Ethylbenzisoxazolium tetrafluoroborate stems from its function as a peptide-coupling reagent. In this role, it facilitates the formation of amide bonds, a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The tetrafluoroborate anion is a non-nucleophilic counterion, ensuring that the reactivity of the cation is the dominant feature.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of N-Ethylbenzisoxazolium tetrafluoroborate is presented in Table 1.
| Property | Value/Description | Source |
| CAS Number | 4611-62-5 | |
| Molecular Formula | C₉H₁₀BF₄NO | |
| Molecular Weight | 234.99 g/mol | |
| Melting Point | 109.5–110.2 °C | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid (unstable) |
Synthesis of N-Ethylbenzisoxazolium Tetrafluoroborate
The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is achieved through the ethylation of benzisoxazole. A reliable method involves the use of a powerful ethylating agent, triethyloxonium tetrafluoroborate.
Synthetic Pathway
The reaction proceeds via the quaternization of the nitrogen atom of the benzisoxazole ring by the ethyl group from triethyloxonium tetrafluoroborate.
Figure 1: Proposed synthesis of N-Ethylbenzisoxazolium tetrafluoroborate.
Detailed Experimental Protocol (Proposed)
This protocol is based on the established method of ethylation with triethyloxonium tetrafluoroborate and general laboratory practices.
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Preparation of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzisoxazole (1 equivalent) in anhydrous dichloromethane.
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Addition of Ethylation Reagent: To the stirred solution, add a solution of triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
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Isolation of Product: Upon completion, the product may precipitate from the solution. If not, the solvent can be reduced in volume under reduced pressure. The resulting solid is collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Reactivity and Mechanism of Action
The reactivity of N-Ethylbenzisoxazolium tetrafluoroborate is centered around the electrophilicity of the isoxazolium ring, which readily undergoes nucleophilic attack.
Reaction with Nucleophiles
The reaction with a generic nucleophile (Nu⁻) leads to the ring-opening of the benzisoxazolium cation to form an o-hydroxy-N-ethylbenzamido derivative.
Figure 2: General reaction of N-Ethylbenzisoxazolium ion with a nucleophile.
Application in Peptide Synthesis
As a peptide coupling reagent, N-Ethylbenzisoxazolium tetrafluoroborate activates a carboxylic acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.
The proposed mechanism involves the formation of a highly reactive enol-ester intermediate.
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Activation of Carboxylic Acid: The carboxylate of an N-protected amino acid attacks the benzisoxazolium ring, leading to the formation of an unstable adduct.
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Formation of the Enol-Ester: This adduct rapidly rearranges to form a reactive enol-ester.
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Nucleophilic Attack by Amine: The amino group of a second amino acid (or peptide) attacks the activated carbonyl of the enol-ester.
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Formation of the Peptide Bond: A tetrahedral intermediate is formed, which then collapses to yield the new peptide bond and releases o-hydroxy-N-ethylbenzamide as a byproduct.
Figure 3: Proposed workflow for peptide coupling using N-Ethylbenzisoxazolium tetrafluoroborate.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a characteristic signal for the proton on the isoxazolium ring, and signals for the ethyl group (a quartet and a triplet).
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¹³C NMR: Signals for the aromatic carbons, the carbons of the isoxazolium ring, and the ethyl group carbons are anticipated. The carbons in the heterocyclic ring will be deshielded.
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FTIR: Characteristic peaks for the aromatic C-H and C=C stretching, as well as strong bands associated with the tetrafluoroborate anion, are expected.
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Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the N-Ethylbenzisoxazolium cation (C₉H₁₀NO⁺).
Handling and Storage
N-Ethylbenzisoxazolium tetrafluoroborate should be handled in a well-ventilated area, and personal protective equipment should be worn. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis, as the tetrafluoroborate anion can be susceptible to decomposition in the presence of moisture.
Conclusion
N-Ethylbenzisoxazolium tetrafluoroborate is a valuable reagent for organic synthesis, particularly for the formation of amide bonds in peptide synthesis. Its synthesis from benzisoxazole is straightforward, and its reactivity is governed by the electrophilic nature of the benzisoxazolium ring. While detailed characterization and a broader range of applications are yet to be extensively documented in the scientific literature, its known properties and the well-understood chemistry of related compounds provide a strong foundation for its use in synthetic laboratories. Further research into the full scope of its reactivity is warranted and could unveil novel applications in organic and medicinal chemistry.
References
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e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc. [Link]
